molecular formula C15H16FNO4 B2647842 2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide CAS No. 1396848-50-2

2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide

Cat. No.: B2647842
CAS No.: 1396848-50-2
M. Wt: 293.294
InChI Key: BGXYDTDSERURKW-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide is an organic compound that features a fluorophenoxy group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide typically involves the reaction of 4-fluorophenol with 2-(furan-2-yl)-2-hydroxypropylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: Typically maintained at room temperature to 50°C.

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Used in the development of novel polymers and materials with unique properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and fluorophenoxy group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
  • 4-bromo-2-chlorophenol

Uniqueness

2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide is unique due to the presence of both a fluorophenoxy group and a furan ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4/c1-15(19,13-3-2-8-20-13)10-17-14(18)9-21-12-6-4-11(16)5-7-12/h2-8,19H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXYDTDSERURKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=CC=C(C=C1)F)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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